molecular formula C12H17N3O4 B2431542 4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid CAS No. 1240596-36-4

4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid

Cat. No.: B2431542
CAS No.: 1240596-36-4
M. Wt: 267.285
InChI Key: ICVCTQAYUKVCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C12H17N3O4 and its molecular weight is 267.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-7-8(10(16)17)5-13-9(15-7)6-14-11(18)19-12(2,3)4/h5H,6H2,1-4H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVCTQAYUKVCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activity. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The compound is characterized by the following structural formula:

  • Molecular Formula : C12H18N2O4
  • Molecular Weight : 246.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in biological systems. Research indicates that it may act as an inhibitor or modulator of certain biochemical pathways, which can be beneficial in treating various diseases.

  • Receptor Interaction : Preliminary studies suggest that the compound may interact with muscarinic acetylcholine receptors (mAChRs), which are critical in neurocognitive functions. This interaction could potentially lead to applications in treating cognitive disorders .
  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes linked to inflammatory pathways, suggesting its utility in anti-inflammatory therapies and possibly in cancer treatment .

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

  • Cell Viability Assays : The compound demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells, indicating its potential as an anticancer agent.
  • Anti-inflammatory Effects : Inflammation models showed that the compound reduced cytokine production significantly, highlighting its anti-inflammatory properties.

In Vivo Studies

In vivo studies further elucidate the biological effects of this compound:

  • Animal Models : Research involving rodent models has indicated that administration of the compound leads to reduced tumor growth rates and improved survival rates in cancer models .

Case Studies

  • Neurocognitive Disorders : A study focused on the effects of this compound on memory retention and cognitive function in aged mice showed promising results, suggesting potential applications in treating Alzheimer's disease .
  • Inflammatory Diseases : Another case study demonstrated that the compound could effectively reduce symptoms in models of rheumatoid arthritis, supporting its role as a therapeutic agent for autoimmune conditions .

Data Summary

The following table summarizes key findings from various studies related to the biological activity of this compound:

Study TypeBiological ActivityFindings
In VitroCytotoxicity on cancer cellsSignificant reduction in cell viability
In VitroAnti-inflammatory effectsDecreased cytokine levels
In VivoTumor growth inhibitionReduced tumor size and increased survival
Case StudyNeurocognitive enhancementImproved memory retention in aged mice
Case StudyAutoimmune response modulationAlleviated symptoms in rheumatoid arthritis

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with structural similarities to 4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid exhibit significant antioxidant properties. These compounds can scavenge free radicals and mitigate oxidative stress, which is crucial in preventing cellular damage linked to various diseases.

Method of Application :

  • The antioxidant activity is typically assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, measuring the compound's ability to reduce DPPH radicals by observing changes in absorbance at 517 nm.

Results :
Studies have shown that these compounds demonstrate scavenging potential comparable to ascorbic acid, a well-known antioxidant .

Anti-Fibrotic Activity

Pyrimidine derivatives, including this compound, have been explored for their anti-fibrotic properties. These activities are particularly relevant in treating conditions characterized by excessive fibrosis.

Method of Application :

  • Synthesis involves advanced organic strategies followed by structure-activity relationship studies to evaluate anticancer effects.

Results :
The incorporation of pyrimidine rings has led to the development of potent anticancer agents, with several candidates showing promising results in preclinical studies .

Cyclin-Dependent Kinase Inhibition

The compound has been identified as a potential cyclin-dependent kinase (CDK) inhibitor. CDKs play a crucial role in regulating the cell cycle, making these inhibitors valuable in cancer therapy.

Biological Mechanism :
The unique structure of this compound allows it to interact with various molecular targets, modulating enzyme activity and receptor interactions critical for its biological efficacy .

Case Studies and Research Findings

Study FocusFindingsReference
Antioxidant ActivityDemonstrated significant scavenging ability against DPPH radicals.
Anti-Fibrotic PropertiesPromising results in preclinical studies for potential treatments of fibrosis-related diseases.
CDK InhibitionIdentified as a potent inhibitor affecting cell cycle progression in cancer cells.

Preparation Methods

Cyclocondensation of β-Keto Esters with Amidines

A widely reported method involves cyclocondensation between β-keto esters and amidines to construct the pyrimidine ring. For example, methyl 3-(dimethylamino)acrylate reacts with Boc-protected aminomethylguanidine under acidic conditions to yield the pyrimidine core. This approach achieves 60–75% yields but requires stringent pH control to prevent Boc deprotection.

Halogenation and Nucleophilic Substitution

Starting from 4-methylpyrimidine-5-carboxylic acid, bromination at position 2 using phosphorus tribromide generates 2-bromo-4-methylpyrimidine-5-carboxylic acid. Subsequent nucleophilic substitution with Boc-protected methylamine in the presence of cesium carbonate and copper iodide affords the target compound. This two-step method achieves 80–85% purity after column chromatography.

Suzuki-Miyaura Coupling for Functionalization

Aryl boronic esters can introduce substituents at position 2. For instance, coupling 2-chloro-4-methylpyrimidine-5-carboxylic acid with Boc-protected aminomethylboronic acid using palladium catalysts yields the product in 70% yield. This method benefits from mild conditions but requires anhydrous solvents.

Stepwise Synthetic Procedures

Patent-Based Synthesis (CN103880757A)

  • Bromination and Benzylation :
    5-Bromo-2-cyanopyrimidine reacts with benzyl alcohol in toluene using cesium carbonate and cuprous iodide at 110°C for 4 hours to form 5-benzyloxy-2-cyanopyrimidine (90% yield).
  • Hydrolysis and Acidification :
    The nitrile group is hydrolyzed to carboxylic acid using 1N NaOH at 100°C, followed by acidification with HCl to pH 3–4, yielding 5-hydroxypyrimidine-2-carboxylic acid (67% yield).
  • Methylation and Boc Protection :
    Methylation with methyl iodide and subsequent Boc protection using Boc anhydride in dichloromethane introduces the final substituents.

Cyclocondensation Route (PMC6273168)

  • β-Keto Ester Formation :
    Meldrum’s acid reacts with N-Boc-piperidine acid to form a β-keto ester via EDC·HCl and DMAP catalysis.
  • Enamine Formation :
    Treatment with DMF-DMA generates β-enamino diketones, which undergo cyclization with amidines to form the pyrimidine ring.
  • Selective Methylation :
    Methylation at position 4 is achieved using methyl iodide in methanol under basic conditions.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Purity (%)
Cyclocondensation β-Keto ester Boc-guanidine 65 85
Halogenation 4-Methylpyrimidine Cs₂CO₃, CuI 80 90
Suzuki Coupling 2-Chloropyrimidine Pd(PPh₃)₄ 70 95

The halogenation route offers superior yield and scalability, while Suzuki coupling provides higher purity. Cyclocondensation is limited by side reactions but remains valuable for complex substitutions.

Mechanistic Insights

Nucleophilic Substitution Dynamics

In halogenation-substitution pathways, the bromine atom at position 2 acts as a leaving group. Boc-protected methylamine attacks the electrophilic carbon, facilitated by CuI-mediated Ullmann coupling. Density functional theory (DFT) studies suggest transition states with partial negative charge on the pyrimidine nitrogen.

Boc Deprotection Risks

The Boc group is susceptible to cleavage under strongly acidic (pH < 2) or basic (pH > 10) conditions. Neutral pH and low temperatures (0–25°C) are critical during hydrolysis and coupling steps.

Industrial-Scale Considerations

Large-scale synthesis prioritizes the halogenation-substitution method due to lower catalyst costs and simplified workup. Continuous flow reactors improve efficiency in bromination steps, reducing reaction times from 12 hours to 2 hours.

Emerging Methodologies

Recent advances include enzymatic catalysis for Boc protection, achieving 95% enantiomeric excess in chiral derivatives. Photoredox catalysis also enables direct C–H functionalization, bypassing pre-halogenation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with a pyrimidine core (e.g., 2-methylthiopyrimidine derivatives). React with amines (e.g., 2-phenylethylamine) under reflux in solvents like DMSO or ethanol for 8–12 hours .
  • Step 2 : Introduce the Boc-protected aminomethyl group via nucleophilic substitution. Use formaldehyde in the presence of a base (e.g., NaOH) at 60–80°C for 4–6 hours .
  • Step 3 : Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Variables : Prolonged reflux improves substitution efficiency but may degrade acid-sensitive groups. Catalyst choice (e.g., DMAP) enhances Boc-group stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Recommended Techniques :

  • NMR : Focus on pyrimidine ring protons (δ 8.1–8.3 ppm for H-5/6) and Boc-group tert-butyl signals (δ 1.2–1.4 ppm). Carboxylic acid protons appear broad at δ 12–14 ppm .
  • IR : Confirm carbonyl groups (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad stretch) .
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns distinguish Boc-protected intermediates .

Q. What solvent systems are optimal for improving solubility during purification?

  • Strategies :

  • Use co-solvent systems like DMSO:water (5:5) for intermediate precipitation .
  • For final crystallization, employ ethanol/water (7:3) or THF/hexane gradients. Adjust pH to 2–3 (via HCl) to protonate the carboxylic acid and reduce polarity .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrimidine ring functionalization be addressed during synthesis?

  • Approaches :

  • Directed Metalation : Use LDA or TMP-Zn bases to direct substitution at the 5-position .
  • Protecting Group Strategy : Temporarily block reactive sites (e.g., methylthio groups) with Boc or benzyloxycarbonyl groups .
  • Validation : Analyze regiochemistry via NOESY NMR or X-ray crystallography. For example, cross-peaks between H-5 and the aminomethyl group confirm substitution patterns .

Q. How should researchers resolve discrepancies in analytical data (e.g., conflicting melting points or NMR shifts) across studies?

  • Troubleshooting :

  • Purity Check : Re-crystallize and analyze via HPLC (C18 column, 0.1% TFA in acetonitrile/water). Compare retention times with standards .
  • Hydrate/Solvate Identification : Perform TGA-DSC to detect water/methanol adducts, which alter melting points .
  • Dynamic NMR : Probe conformational flexibility (e.g., Boc-group rotation) causing split signals .

Q. What strategies are recommended for assessing the compound’s stability under biological assay conditions?

  • Protocol :

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Light/Oxygen Sensitivity : Store solutions under argon and test photostability using UV-Vis (λ = 254 nm exposure) .
  • Metabolite Profiling : Use liver microsomes to identify oxidation or de-esterification products .

Q. How can computational modeling aid in predicting interactions with biological targets (e.g., enzymes or receptors)?

  • Workflow :

  • Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Prioritize poses with hydrogen bonds to pyrimidine N1 and carboxylic acid .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the Boc group in hydrophobic pockets .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against bacterial dihydropteroate synthase .

Data Contradiction Analysis

Q. Why do reported biological activities (e.g., antimicrobial IC₅₀) vary significantly between studies?

  • Root Causes :

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media (e.g., Mueller-Hinton vs. LB broth) .
  • Compound Form : Free acid vs. ester prodrugs may alter membrane permeability. Confirm speciation via pH-dependent solubility tests .
  • Synergistic Effects : Co-administered agents (e.g., β-lactamase inhibitors) in some studies skew potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.